molecular formula C71H74Cl2N2O2P2Ru B1431178 RuCl2[(R)-xylbinap][(R)-daipen] CAS No. 220114-32-9

RuCl2[(R)-xylbinap][(R)-daipen]

Cat. No. B1431178
M. Wt: 1221.3 g/mol
InChI Key: UTQCNMRDWASSEC-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“RuCl2[®-xylbinap][®-daipen]” is a complex compound with the molecular formula C71H74Cl2N2O2P2Ru and a molecular weight of 1221.30 g/mol . It appears as a yellow to amber to dark red powder or crystal .


Synthesis Analysis

While specific synthesis details for “RuCl2[®-xylbinap][®-daipen]” were not found in the search results, Ru(II) complexes are typically synthesized by reacting RuCl2 with appropriate ligands .


Chemical Reactions Analysis

“RuCl2[®-xylbinap][®-daipen]” is used as a catalyst in asymmetric hydrogenation reactions . It has been reported to exhibit high activity and enantioselectivity for the asymmetric hydrogenation of β-keto esters .


Physical And Chemical Properties Analysis

“RuCl2[®-xylbinap][®-daipen]” is a solid at 20°C and should be stored under inert gas due to its air sensitivity . It appears as a yellow to amber to dark red powder or crystal .

Scientific Research Applications

Asymmetric Hydrogenation Catalyst

RuCl2[(R)-xylbinap][(R)-daipen] serves as an efficient catalyst in asymmetric hydrogenation processes. It's particularly effective for the hydrogenation of hetero-aromatic and aromatic ketones, enabling the production of chiral alcohols with high enantiomeric excess (ee) and yield. This catalyst facilitates the asymmetric synthesis of compounds like duloxetine, a significant inhibitor of serotonin and norepinephrine uptake carriers (Ohkuma et al., 2000). It's also been used in highly enantioselective hydrogenation of various aromatic-heteroaromatic ketones (Cheng-yi Chen et al., 2003).

Enantioselectivity Improvement

Research has been conducted to enhance the enantioselectivity of this catalyst. For instance, the development of 4,4'-substituted-XylBINAP ligands led to Ru complexes that achieved complete conversion and enantioselectivity greater than 99% in hydrogenation of aromatic ketones (H. Ngo & Wenbin Lin, 2005).

Synthesis of Pharmacologically Active Compounds

This catalyst has been utilized in the synthesis of pharmacologically active compounds. For example, the preparation of tricyclic imidazopyridines via asymmetric ketone hydrogenation in the presence of RuCl2[(S)-Xyl-P-Phos][(S)-DAIPEN] yielded alcohols in excellent enantiomeric purities, serving as valuable intermediates for such synthesis (A. Palmer et al., 2008).

Computational Studies on Enantioselectivity

Computational studies have also been performed to understand the factors controlling enantioselectivity in ruthenium(II) hydrogenation catalysts. These studies provide insights into the reaction mechanisms and the role of ligand structures in influencing the enantioselectivity of these catalysts (D. Di Tommaso et al., 2008).

Versatility in Catalysis

RuCl2[(R)-xylbinap][(R)-daipen] is versatile, catalyzing the asymmetric hydrogenation of various substrates under different conditions. For instance, it has been used in the hydrogenation of 2,4-pentadien-1-ones, showing exclusive C1-carbonyl selectivity (Chengyang Li et al., 2019).

Applications in Amide Hydrogenation

Its application extends to the hydrogenation of amides via dynamic kinetic resolution under low pressure and room temperature, showcasing its utility in producing chiral alcohols with high yield and enantioselectivity (Loorthuraja Rasu et al., 2017).

Future Directions

Future directions for “RuCl2[®-xylbinap][®-daipen]” could involve further exploration of its catalytic properties in various chemical reactions, particularly in asymmetric hydrogenation . Additionally, its potential applications in other areas of chemistry could be investigated.

properties

IUPAC Name

[1-[2-bis(3,5-dimethylphenyl)phosphanylnaphthalen-1-yl]naphthalen-2-yl]-bis(3,5-dimethylphenyl)phosphane;1,1-bis(4-methoxyphenyl)-3-methylbutane-1,2-diamine;dichlororuthenium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C52H48P2.C19H26N2O2.2ClH.Ru/c1-33-21-34(2)26-43(25-33)53(44-27-35(3)22-36(4)28-44)49-19-17-41-13-9-11-15-47(41)51(49)52-48-16-12-10-14-42(48)18-20-50(52)54(45-29-37(5)23-38(6)30-45)46-31-39(7)24-40(8)32-46;1-13(2)18(20)19(21,14-5-9-16(22-3)10-6-14)15-7-11-17(23-4)12-8-15;;;/h9-32H,1-8H3;5-13,18H,20-21H2,1-4H3;2*1H;/q;;;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTQCNMRDWASSEC-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)P(C2=C(C3=CC=CC=C3C=C2)C4=C(C=CC5=CC=CC=C54)P(C6=CC(=CC(=C6)C)C)C7=CC(=CC(=C7)C)C)C8=CC(=CC(=C8)C)C)C.CC(C)C(C(C1=CC=C(C=C1)OC)(C2=CC=C(C=C2)OC)N)N.Cl[Ru]Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C71H74Cl2N2O2P2Ru
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1221.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 72800517

CAS RN

220114-01-2, 220114-32-9
Record name Dichloro{(S)-(-)-2,2'-bis[di(3,5-xylyl)phosphino]-1,1'-binaphthyl}[(2S)-(+)-1,1-bis(4-methoxyphenyl)-3-methyl-1,2-butanediamine]ruthenium(II)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Dichloro{(R)-(+)-2,2'-bis[di(3,5-xylyl)phosphino]-1,1'-binaphthyl}[(2R)-(-)-1,1-bis(4-methoxyphenyl)-3-methyl-1,2-butanediamine]ruthenium(II)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
RuCl2[(R)-xylbinap][(R)-daipen]
Reactant of Route 2
RuCl2[(R)-xylbinap][(R)-daipen]
Reactant of Route 3
RuCl2[(R)-xylbinap][(R)-daipen]
Reactant of Route 4
Reactant of Route 4
RuCl2[(R)-xylbinap][(R)-daipen]
Reactant of Route 5
RuCl2[(R)-xylbinap][(R)-daipen]
Reactant of Route 6
RuCl2[(R)-xylbinap][(R)-daipen]

Citations

For This Compound
14
Citations
T Ohkuma, M Koizumi, M Yoshida, R Noyori - Organic Letters, 2000 - ACS Publications
trans-RuCl 2 [(R)-xylbinap][(R)-daipen] or the S,S complex acts as an efficient catalyst for asymmetric hydrogenation of hetero-aromatic ketones. The hydrogenation proceeds with a …
Number of citations: 220 pubs.acs.org
C Chen, RA Reamer, JR Chilenski… - Organic Letters, 2003 - ACS Publications
Asymmetric hydrogenation of ketone 1 using trans-RuCl 2 [(R)-xylbinap][(R)-daipen] (3) as a catalyst afforded secondary alcohol 2 quantitatively and in 99.4% ee. Further exploration of …
Number of citations: 110 pubs.acs.org
T Ohkuma, D Ishii, H Takeno… - Journal of the American …, 2000 - ACS Publications
There are ample examples of asymmetric hydrogenation of functionalized ketones catalyzed by chiral phosphine-Ru and-Rh complexes. 1 The high efficiency of this process is …
Number of citations: 276 pubs.acs.org
T Ohkuma - Journal of Synthetic Organic Chemistry, Japan, 2007 - jstage.jst.go.jp
Asymmetric hydrogenation of ketones is a simple and fundamental transformation procedure to obtain optically active secondary alcohols (Scheme 1). 1 When the reaction is conducted …
Number of citations: 11 www.jstage.jst.go.jp
MB Diaz Valenzuela - 2007 - research-repository.st-andrews.ac …
A review on catalytic asymmetric hydrogenation of C=O double bonds is presented in the first chapter. Noyori’s pioneering research on ruthenium complexes containing both phosphine …
G Shang, W Li, X Zhang - Catalytic asymmetric synthesis, 2010 - books.google.com
Among all the catalytic asymmetric methodologies to chiral compounds, homogenous transition metal-catalyzed asymmetric hydrogenation plays a particularly important role [1]. Its …
Number of citations: 37 books.google.com
T Ohkuma, M Kitamura, R Noyori - Catalytic Asymmetric …, 2000 - books.google.com
Chiral building blocks are indispensable for the syntheses of biologically active compounds such as pharmaceuticals, agrochemicals, flavors, and fragrances as well as in the creation …
Number of citations: 68 books.google.com
CK Ralph - 2007 - era.library.ualberta.ca
It is highly desirable to develop heterogeneous asymmetric catalysts that can be readily removed from the reaction media in order to ease purification and to allow reuse of the catalyst. …
Number of citations: 4 era.library.ualberta.ca
AN Marianov, Y Jiang, A Baiker, J Huang - Chem Catalysis, 2023 - cell.com
Asymmetric hydrogenation of unsaturated prochiral substrates is one of the most powerful tools for the creation of enantiopure products. This remarkable reaction could be driven by …
Number of citations: 2 www.cell.com
N Arai, T Ohkuma - Asymmetric Hydrogenation and Transfer …, 2021 - Wiley Online Library
Recent progress on the asymmetric (transfer) hydrogenation of functionalized ketones using chiral catalysts is described, which includes alkyl ketones, α,β‐unsaturated ketones, α‐…
Number of citations: 3 onlinelibrary.wiley.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.